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For Researchers, Scientists, and Drug Development Professionals

Introduction: In the realm of organic electronics, the aromatic hydrocarbon p-Sexiphenyl (p-

6P) stands out as a key material for fundamental studies and potential applications in devices

such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A

critical parameter governing the performance of these devices is the charge carrier mobility,

which dictates the efficiency of charge transport through the material. Furthermore, the inherent

crystalline structure of p-Sexiphenyl gives rise to a fascinating phenomenon: the anisotropy of

charge carrier mobility, where the ease of charge movement is dependent on the

crystallographic direction. This in-depth guide explores the charge carrier mobility of p-
Sexiphenyl, with a particular focus on its anisotropic nature, providing researchers with a

comprehensive overview of the available data, experimental methodologies, and the underlying

structural relationships.

Quantitative Analysis of Charge Carrier Mobility in
p-Sexiphenyl
The charge carrier mobility in p-Sexiphenyl single crystals has been investigated, revealing

distinct values for both electrons and holes, which are also highly dependent on the

crystallographic direction. The data presented below, synthesized from various studies,

highlights this anisotropy. The primary experimental technique for these measurements is the

Time-of-Flight (TOF) method.
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~0.01
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Note: While the anisotropy of charge carrier mobility in p-Sexiphenyl is a recognized

phenomenon, specific and comprehensive experimental data for mobility along all

crystallographic axes (a, b, and c) for both holes and electrons remains an area of active

research. The available data predominantly focuses on the transport perpendicular to the

molecular layers (along the c'-axis).

The Underlying Crystal Structure and its Influence
on Anisotropy
The anisotropic nature of charge transport in p-Sexiphenyl is intrinsically linked to its

molecular packing in the crystalline state. p-Sexiphenyl molecules adopt a herringbone

packing arrangement within the ab-plane. In this configuration, the long axes of the molecules

are tilted with respect to the crystallographic axes.
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The charge transport in organic molecular crystals is often described by a hopping mechanism,

where charge carriers move between adjacent molecules. The efficiency of this hopping

process is highly dependent on the intermolecular electronic coupling (transfer integral) and the

reorganization energy. The electronic coupling is, in turn, sensitive to the relative orientation

and distance between neighboring molecules.

Due to the herringbone packing, the π-π stacking and intermolecular interactions vary

significantly along different crystallographic directions. This variation in molecular arrangement

leads to different degrees of orbital overlap between adjacent molecules, resulting in the

observed anisotropy of charge carrier mobility. Transport within the ab-plane, where the

molecules are more closely packed, is generally expected to be more efficient than transport

perpendicular to this plane (along the c'-axis), which involves hopping between molecular

layers.

Experimental Protocols: The Time-of-Flight (TOF)
Method
The Time-of-Flight (TOF) technique is a powerful and widely used method for directly

measuring the drift mobility of charge carriers in resistive materials like organic

semiconductors.[1]

Principle of Operation
In a typical TOF experiment, a thin sheet of charge carriers (either electrons or holes) is

generated near one electrode of a sample sandwiched between two electrodes. This

generation is usually achieved by a short pulse of highly absorbed light (e.g., from a nitrogen

laser). An external electric field is applied across the sample, causing the photogenerated

charge carriers to drift towards the opposite electrode. The motion of these charges induces a

transient photocurrent in the external circuit. The time it takes for the carriers to traverse the

sample thickness is known as the transit time (t_T). The drift mobility (µ) can then be calculated

using the following equation:

µ = d² / (V * t_T)

where:
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d is the sample thickness

V is the applied voltage

Experimental Workflow
The following diagram illustrates a typical workflow for a Time-of-Flight mobility measurement

on a p-Sexiphenyl single crystal.
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Fig. 1: Experimental workflow for Time-of-Flight mobility measurement.
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Key Experimental Considerations:
Crystal Quality: High-quality single crystals with low defect densities are crucial for obtaining

intrinsic mobility values.

Electrode Contacts: Ohmic (non-injecting) contacts are desired to ensure that the measured

current is due to the drift of photogenerated carriers and not injected charges.

Light Source: The laser pulse duration should be much shorter than the carrier transit time.

The light penetration depth should be significantly smaller than the sample thickness to

ensure the generation of a thin sheet of charge carriers.

Electric Field: The applied electric field should be uniform across the sample. The mobility

can be field-dependent, so measurements are often performed at various field strengths.

Temperature Control: The mobility in organic semiconductors is often temperature-

dependent. Therefore, precise temperature control during the measurement is essential.

Logical Relationship between Crystal Structure and
Anisotropic Mobility
The relationship between the crystal structure of p-Sexiphenyl and its anisotropic charge

carrier mobility can be visualized as a logical flow from the molecular level to the macroscopic

transport properties.
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Fig. 2: Logical flow from crystal structure to anisotropic mobility.

This diagram illustrates that the fundamental molecular structure dictates the preferred crystal

packing. This packing arrangement, in turn, leads to anisotropic intermolecular interactions

and, consequently, direction-dependent electronic couplings. The varying strengths of these

couplings result in different charge hopping probabilities along different crystallographic axes,

ultimately manifesting as the observed anisotropy in charge carrier mobility.

Conclusion: The charge carrier mobility of p-Sexiphenyl is a critical parameter that is

intrinsically linked to its crystalline structure. The anisotropic nature of charge transport, arising

from the specific molecular packing, presents both a challenge and an opportunity for the

design and optimization of organic electronic devices. While the Time-of-Flight technique
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provides a robust method for quantifying mobility, further experimental studies are needed to

fully map out the anisotropic mobility tensor for both electrons and holes in p-Sexiphenyl
single crystals. A deeper understanding of these structure-property relationships will pave the

way for the rational design of new organic semiconductor materials with enhanced and

directionally controlled charge transport properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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